Bienvenue dans la boutique en ligne BenchChem!

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid

Lipid Metabolism Eicosanoid Biosynthesis Arachidonic Acid Cascade

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid (HPA; C21:5 n-3) is an odd-chain omega-3 PUFA distinguished from EPA by a single-carbon carboxyl-terminal elongation. This structural shift alters enzyme-substrate interactions: HPA inhibits arachidonic acid synthesis more potently than EPA or DHA while serving as a poor substrate for PGHS and 5-lipoxygenase, enabling clean dissection of upstream vs. downstream AA cascade events without confounding eicosanoid metabolite signals. Procure this high-purity synthetic standard for neurodegeneration research, membrane biophysics, and targeted lipidomics method development—not a nutritional supplement.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 24257-10-1
Cat. No. B140107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid
CAS24257-10-1
Synonyms(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid; 
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
InChIInChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyOQOCQFSPEWCSDO-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic Acid (HPA, C21:5 n-3): A Trace Omega-3 Fatty Acid with Distinct Biological Fingerprint for Targeted Lipid Research and Therapeutic Probe Development


6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid (CAS 24257-10-1), also known as HPA or C21:5 n-3, is an odd-chain, very long-chain omega-3 polyunsaturated fatty acid (PUFA). It is chemically similar to eicosapentaenoic acid (EPA, C20:5 n-3) but is elongated by one carbon on the carboxyl terminus, shifting its first double bond to the Δ6 position [1]. This subtle structural modification confers a unique biological profile distinct from its abundant and well-studied omega-3 counterparts. Naturally occurring in trace amounts in certain marine oils and algae, HPA is not a standard nutritional supplement component; its primary utility is as a specialized research tool for probing the structure-function relationships of omega-3 PUFAs in lipid metabolism, eicosanoid signaling, and therapeutic development [2].

Why 6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic Acid Cannot Be Substituted by Common Omega-3 Analogs Like EPA or DHA in Mechanistic Studies


The biological actions of omega-3 PUFAs are exquisitely sensitive to chain length and double-bond position. HPA's single-carbon extension relative to EPA (20 to 21 carbons) results in a fundamental spatial shift of its entire π-bond system away from the carboxyl group [1]. This structural difference is not trivial; it directly alters enzyme-substrate interactions, leading to a distinct pharmacological profile. Studies demonstrate that HPA acts as a **stronger inhibitor** of arachidonic acid synthesis than either EPA or DHA, while simultaneously being a **poor substrate** for eicosanoid-producing enzymes like prostaglandin H synthase (PGHS) and 5-lipoxygenase [2]. Consequently, substituting HPA with common alternatives like EPA or DHA in research settings introduces significant confounding variables. It fails to recapitulate the unique combination of potent upstream pathway inhibition and minimal downstream eicosanoid production that defines HPA's mechanism, thereby compromising the validity of studies on lipid mediator biosynthesis, inflammation, or metabolic pathway tracing.

6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic Acid: A Comparative Quantitative Evidence Guide for Scientific Selection


Superior Inhibition of Arachidonic Acid Biosynthesis Compared to EPA and DHA in Hepatic Cells

In hepatoma cell cultures, HPA exhibits a more potent inhibitory effect on the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA) than eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), or AA itself [1]. This indicates that the elongation of the carbon chain by one unit, which shifts the double bond position relative to the carboxyl group, enhances its ability to interfere with the Δ6-desaturase pathway responsible for AA synthesis [2].

Lipid Metabolism Eicosanoid Biosynthesis Arachidonic Acid Cascade Hepatoma Cell Models

Unique Eicosanoid Profile: Poor Substrate for COX and 5-LOX While Retaining Enzyme Inactivation Capacity

HPA presents a dual, paradoxical activity on prostaglandin H synthase (PGHS/COX). It is a **poor substrate** for both PGHS and 5-lipoxygenase, meaning it does not generate downstream pro-inflammatory mediators to the same extent as AA or EPA [1]. However, crucially, it **inactivates PGHS as rapidly as AA, EPA, and DHA** [2]. Furthermore, HPA inhibits thromboxane synthesis in isolated platelets **as efficiently as EPA** [3]. This unique profile—enzyme inactivation without generating its own eicosanoid byproducts—is a key differentiator.

Eicosanoid Signaling Cyclooxygenase (COX) Lipoxygenase (LOX) Platelet Aggregation

Comparable Cellular Incorporation into Phospholipids and Triacylglycerol as EPA and DHA

Despite its structural difference, HPA is efficiently incorporated into both the phospholipid (membrane) and triacylglycerol (storage) pools in cell culture, achieving levels **similar to those of EPA and DHA** [1]. This indicates that the cellular machinery for lipid uptake and esterification does not discriminate against this odd-chain variant, making it a viable probe for studying membrane dynamics and lipid metabolism.

Lipid Biochemistry Membrane Biology Cell Culture Models

HPA as a Critical Bioactive Metabolite of the Therapeutic Candidate 2-Hydroxy-DHA (DHA-H)

HPA is not just a synthetic analog; it has been identified as a key endogenous metabolite with therapeutic implications. Administration of 2-hydroxy-docosahexaenoic acid (DHA-H), an experimental Alzheimer's therapy, leads to the generation and accumulation of HPA via α-oxidation. Notably, HPA accumulates in mouse brain tissue at **higher concentrations than DHA-H itself** [1]. Furthermore, elevated brain HPA levels were **positively correlated with improved cognitive spatial scores** in an Alzheimer's disease mouse model [2].

Neurodegeneration Alzheimer's Disease Drug Metabolism α-Oxidation

High-Value Research and Industrial Applications of 6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic Acid


Mechanistic Studies of the Arachidonic Acid Cascade and Inflammation

Given its demonstrated ability to potently inhibit arachidonic acid synthesis while being a poor substrate for pro-inflammatory eicosanoid production [1], HPA is an ideal tool compound for dissecting the upstream and downstream events in the AA cascade. Researchers can use HPA to specifically deplete cellular AA pools and suppress the production of prostaglandins, thromboxanes, and leukotrienes without introducing confounding signals from the compound's own eicosanoid metabolites, a common issue when using EPA or DHA [2].

Probing Structure-Function Relationships of Omega-3 PUFAs in Lipid Membranes

HPA's structural similarity to EPA, combined with its single-carbon elongation and comparable membrane incorporation efficiency, makes it a powerful tool for investigating how subtle changes in fatty acid chain length and double bond position affect membrane biophysical properties, lipid raft formation, and the function of membrane-associated proteins [3]. This can provide insights into the fundamental mechanisms by which omega-3 PUFAs exert their pleiotropic biological effects.

Investigating α-Oxidation Pathways and Neurodegenerative Disease Mechanisms

The discovery that HPA is a primary bioactive metabolite of the experimental Alzheimer's therapy DHA-H, and that its brain levels correlate with cognitive improvement, establishes HPA as a critical reagent in neurodegeneration research [4]. It can be used as a standard for quantifying endogenous HPA levels in preclinical models, as a tool to study the α-oxidation pathway in neural tissues, and as a lead compound for developing novel lipid-based therapeutics targeting Alzheimer's disease and other neurological conditions [5].

Development of Analytical Standards and Targeted Lipidomics Assays

Given its presence in trace amounts in marine oils and its role as a novel metabolite [6], high-purity synthetic HPA is essential for developing and validating quantitative analytical methods (e.g., LC-MS/MS, GC-MS) for targeted lipidomics. Procurement of a certified standard enables accurate identification and quantification of HPA in complex biological matrices, supporting both basic research and industrial quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6Z,9Z,12Z,15Z,18Z-Heneicosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.